Mercuric diethylcarbamodithioic acid
Description
Discovery and Development of Dithiocarbamate-Mercury Complexes
The synthesis of mercury dithiocarbamates dates to the mid-20th century, driven by interest in their spectroscopic and crystallographic properties. Early studies revealed that mercury(II) ions form square-planar or distorted tetrahedral geometries with dithiocarbamate ligands, depending on the reaction conditions. For example, the reaction of HgCl₂ with sodium diethyldithiocarbamate (Na-DDTC) in aqueous media produces bis(diethyldithiocarbamato)mercury(II) as a yellow precipitate.
Key Milestones:
- 1950s–1960s : Structural elucidation of Hg(DDTC)₂ via X-ray diffraction confirmed its monomeric form with bidentate ligand binding.
- 1980s : Discovery of polymeric Hg(II)-dithiocarbamate complexes, such as [Hg(S₂CN(C₃H₇)₂)Cl]ₙ , which exhibit bridging chloride and dithiocarbamate ligands.
- 2000s : Applications in environmental remediation, particularly for mercury removal from contaminated water.
Significance in Coordination Chemistry
Mercuric diethylcarbamodithioic acid exemplifies the versatility of dithiocarbamates in forming stable metal-ligand bonds . The Hg–S bond length in this complex is approximately 2.4–2.6 Å , consistent with strong covalent interactions. The ligand’s ambidentate nature allows it to bind through sulfur atoms, enabling diverse coordination modes:
| Coordination Mode | Geometry | Example |
|---|---|---|
| Monodentate | Linear | [Hg(S₂CNEt₂)Cl]ₙ |
| Bidentate | Square-planar | Hg(S₂CNEt₂)₂ |
| Bridging | Polymeric | [Hg(S₂CNEt₂)(μ-Cl)]ₙ |
Table 1: Coordination modes of Hg(II)-dithiocarbamate complexes.
Evolution of Research Focus
Initially studied for their structural novelty, mercury dithiocarbamates now attract attention for:
- Environmental applications : Efficient mercury sequestration using dithiocarbamate-functionalized polymers.
- Analytical chemistry : Spectrophotometric determination of trace metals via ligand displacement reactions.
- Materials science : Synthesis of mercury sulfide nanoparticles for optoelectronic devices.
Properties
CAS No. |
14239-51-1 |
|---|---|
Molecular Formula |
C10H20HgN2S4 |
Molecular Weight |
497.1 g/mol |
IUPAC Name |
N,N-diethylcarbamodithioate;mercury(2+) |
InChI |
InChI=1S/2C5H11NS2.Hg/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |
InChI Key |
JHEGNJAPJQBVAU-UHFFFAOYSA-L |
SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Hg+2] |
Isomeric SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Hg+2] |
Canonical SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Hg+2] |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C10H20HgN2S4
- Molecular Weight : 368.02 g/mol
- Structural Characteristics : The compound features a mercury atom coordinated with two diethyldithiocarbamate ligands, which contribute to its unique chemical properties.
Scientific Research Applications
- Catalysis
- Coordination Chemistry
-
Biological Studies
- Research has demonstrated the potential of this compound in biological applications, such as:
- Antimicrobial Activity : Studies indicate that it exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in pharmaceuticals .
- Metal-Organic Frameworks (MOFs) : The compound is used in the synthesis of MOFs, which have applications in gas storage, catalysis, and drug delivery systems .
- Research has demonstrated the potential of this compound in biological applications, such as:
Data Table: Summary of Applications
Case Studies
-
Synthesis of Heterocycles :
A study explored the use of this compound as a catalyst in the synthesis of pyrazole derivatives. The results indicated enhanced yields and selectivity compared to traditional methods, highlighting its efficiency in organic synthesis . -
Development of MOFs :
Research focused on the eco-friendly synthesis of 2D mercury-based metal-organic coordination polymers using this compound. The resulting materials demonstrated significant potential for gas adsorption applications, showcasing the compound's versatility in material science . -
Antimicrobial Efficacy :
A study assessing the antimicrobial properties of various mercury compounds found that this compound exhibited notable activity against specific bacterial strains. This finding supports its potential use in developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Mercury Compounds
Inorganic Mercury Compounds
Mercuric Chloride (HgCl₂)
- Oxidation State : Mercury(II) (+2) .
- Solubility : 69 g/L in water at 20°C, significantly higher than elemental mercury (0.28 µmol/L) .
- Reactivity : Reacts with hydrochloric acid and mercury(I) nitrate to form HgCl₂; volatile upon sublimation .
- Toxicity : IC₅₀ of 1.4 µM for inhibition of the ASCT2 transporter, indicating high biological activity. Causes chromosomal aberrations in rodents .
- Applications : Used as a preservative in laboratory settings (e.g., Miller-Urey experiment) and in antiseptic formulations .
Mercuric Sulfide (HgS)
- Oxidation State : Mercury(II) (+2) .
- Solubility : Insoluble in water but dissolves in aqua regia or hydriodic acid .
- Reactivity: Stable under normal conditions but decomposes in acidic environments.
- Applications : Used historically as a pigment (vermilion) .
Mercurous Chloride (Hg₂Cl₂)
Organomercury Compounds
Methylmercury (CH₃Hg⁺)
- Oxidation State : Mercury(II) (+2) .
- Solubility : Lipid-soluble, enabling bioaccumulation in aquatic ecosystems .
- Toxicity : IC₅₀ of 2.4 µM for ASCT2 transporter inhibition; causes neurotoxicity and chromosomal damage .
- Applications: No industrial applications due to extreme environmental persistence and toxicity .
Mercuric Acetate (Hg(O₂CCH₃)₂)
Comparison with Mercuric Diethylcarbamodithioic Acid
Structural and Functional Differences
- Ligand Effects: The dithiocarbamate group in this compound likely reduces water solubility compared to HgCl₂, similar to other organomercury compounds .
- Toxicity Profile : Expected to exhibit lower volatility and direct toxicity than methylmercury but higher than HgS due to moderate solubility .
- Reactivity : The sulfur ligands may enhance stability against disproportionation compared to mercurous compounds .
Data Tables
Table 1: Key Properties of Selected Mercury Compounds
| Compound | Oxidation State | Water Solubility | IC₅₀ (ASCT2 Inhibition) | Key Applications |
|---|---|---|---|---|
| This compound | +2 | Low (estimated) | Not reported | Research chemicals |
| Mercuric chloride (HgCl₂) | +2 | 69 g/L at 20°C | 1.4 µM | Antiseptic, preservative |
| Methylmercury (CH₃Hg⁺) | +2 | Lipid-soluble | 2.4 µM | None (environmental toxin) |
| Mercurous chloride (Hg₂Cl₂) | +1 | 0.2 mg/L | Not reported | Reference electrode |
Research Findings and Implications
- Toxicity Mechanisms : Mercuric compounds inhibit biological systems by binding to cysteine residues (e.g., CXXC motifs in transporters), with potency dependent on solubility and ligand chemistry .
- Stability : The dithiocarbamate group could reduce reactivity compared to explosive mercuric fulminate (Hg(ONC)₂), though thermal stability data are lacking .
Preparation Methods
Formation of Sodium Diethyldithiocarbamate
In the first step, diethylamine reacts with carbon disulfide in an alkaline medium to form sodium diethyldithiocarbamate (NaDDC). The reaction proceeds as follows:
Key parameters include:
Metathesis with Mercuric Salts
The sodium salt is subsequently reacted with a mercury(II) source, such as mercuric chloride (HgCl₂) or mercuric nitrate (Hg(NO₃)₂), to precipitate the target compound:
Critical factors :
-
pH control : Adjusting the reaction pH to 7.0–9.0 using NaOH or HCl ensures optimal precipitation.
-
Temperature : Elevated temperatures (70–100°C) enhance reaction kinetics but require careful handling due to mercury’s toxicity.
-
Purification : Post-reaction filtration and washing with deionized water remove chloride ions, followed by drying at 105–110°C.
Solvent-Based Synthesis
The solvent method bypasses aqueous conditions, potentially improving yield and purity by reducing side reactions:
One-Pot Reaction in Organic Media
Diethylamine, carbon disulfide, and a mercury(II) precursor (e.g., HgO or Hg(OAc)₂) are combined in an aprotic solvent like ethanol or acetone:
Advantages :
-
Enables precise stoichiometric control, particularly for moisture-sensitive mercury compounds.
Optimization challenges :
-
Solvent selection must account for mercury’s low solubility in organic media.
-
Residual water must be removed via distillation to prevent hydrolysis.
Direct Oxidative Coupling
Oxidative coupling of diethylammonium diethyldithiocarbamate with hydrogen peroxide (H₂O₂) offers an alternative route:
Ligand Oxidation and Mercury Incorporation
The diethylammonium salt is oxidized to form a dithiocarbamate disulfide, which subsequently reacts with mercury(II) ions:
Conditions :
-
Oxidant concentration : 13.2% H₂O₂ ensures complete oxidation without over-oxidizing ligands.
-
Temperature : Maintained at 40–45°C to balance reaction rate and safety.
Comparative Analysis of Methods
Characterization and Quality Control
Spectroscopic Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
